molecular formula C22H22N2O2S B3518021 3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

Cat. No.: B3518021
M. Wt: 378.5 g/mol
InChI Key: RUPPYUHZANZJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

The synthesis of 3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves multiple steps. One common synthetic route includes the reaction of furan-2-ylmethyl derivatives with appropriate quinazoline precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acetic acid, anhydrous sodium acetate, and thionyl chloride. Major products formed from these reactions include various substituted derivatives that can be further explored for their biological activities .

Scientific Research Applications

3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular division and induce apoptosis in cancer cells. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include other furan-2-ylmethyl derivatives and spirocyclic quinazolines. Compared to these compounds, 3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE stands out due to its unique combination of a furan ring and a spirocyclic quinazoline structure.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-20-18-19(23-21(27)24(20)14-16-8-6-12-26-16)17-9-3-2-7-15(17)13-22(18)10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPPYUHZANZJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Reactant of Route 2
3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Reactant of Route 3
3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Reactant of Route 4
3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Reactant of Route 5
3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Reactant of Route 6
Reactant of Route 6
3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

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